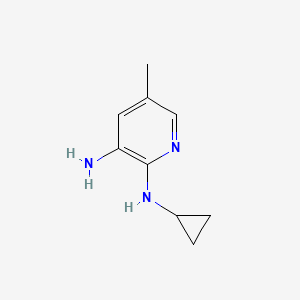

2-N-cyclopropyl-5-methylpyridine-2,3-diamine

Beschreibung

2-N-Cyclopropyl-5-methylpyridine-2,3-diamine (CAS: [1216103-43-3]) is a pyridine-based diamine featuring a cyclopropyl substituent at the 2-position and a methyl group at the 5-position (Figure 1). Its molecular formula is C₉H₁₂N₃, distinguishing it from simpler aromatic diamines due to the pyridine core and cyclopropyl moiety.

Eigenschaften

IUPAC Name |

2-N-cyclopropyl-5-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-6-4-8(10)9(11-5-6)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLBKJHMLBEEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-cyclopropyl-5-methylpyridine-2,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2-N-cyclopropyl-5-methylpyridine-2,3-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-N-cyclopropyl-5-methylpyridine-2,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of 2-N-cyclopropyl-5-methylpyridine-2,3-diamine.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

2-N-cyclopropyl-5-methylpyridine-2,3-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-N-cyclopropyl-5-methylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropyl and methyl groups contribute to the compound’s binding affinity and specificity, influencing its biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Cyclopropyl-Substituted Pyridine Derivatives

Several cyclopropyl-containing pyridine derivatives share structural similarities with the target compound (Table 1). For instance:

- N-Cyclopropyl-3-nitropyridin-2-amine ([290313-20-1]): Features a nitro group at the pyridine 3-position, enhancing electron-withdrawing properties compared to the methyl group in the target compound.

Key Differences :

- Steric Effects : The cyclopropyl group in the target compound may impose distinct steric hindrance compared to linear alkyl chains in other derivatives.

Table 1: Structural Comparison of Cyclopropyl Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Features |

|---|---|---|---|---|

| 2-N-Cyclopropyl-5-methylpyridine-2,3-diamine | [1216103-43-3] | C₉H₁₂N₃ | 2-cyclopropyl, 5-methyl, 2,3-diamine | Pyridine core, dual amino groups |

| N-Cyclopropyl-3-nitropyridin-2-amine | [290313-20-1] | C₈H₁₀N₄O₂ | 2-cyclopropyl, 3-nitro | Strong electron-withdrawing nitro group |

| N-Cyclopropyl-5-nitropyridine-2-carboxamide | [1393442-51-7] | C₉H₁₀N₄O₃ | 2-cyclopropyl, 5-nitro, carboxamide | Hydrogen-bonding capability |

Comparison with Diaminotoluene Isomers

Diaminotoluene (m-TDA mixture, CAS: [25376-45-8]) is a benzene-based diamine with a methyl group and two amino groups (positions 1,3) (Figure 2). Despite sharing the molecular formula C₇H₁₀N₂ with the target compound, its benzene ring lacks the pyridine’s nitrogen atom, leading to distinct electronic properties:

Table 2: Pyridine vs. Benzene Diamines

| Property | 2-N-Cyclopropyl-5-methylpyridine-2,3-diamine | m-TDA Mixture |

|---|---|---|

| Core Structure | Pyridine (N-heteroaromatic) | Benzene (non-heteroaromatic) |

| Reactivity | Electron-deficient, polarizable | Electron-rich, less reactive |

| Industrial Use | Potential coordination chemistry | Polyurethane manufacturing |

Larger Aromatic Systems: Benzo[g]quinoxaline Derivatives

Benzo[g]quinoxaline derivatives (e.g., compound 3 in ) are fused tricyclic systems synthesized from naphthalene diamines. These compounds exhibit potent anticancer activity (e.g., submicromolar IC₅₀ against MCF-7 cells) due to intercalation or apoptosis induction . In contrast, the target compound’s smaller pyridine structure may limit such biological activity but offers synthetic versatility for functionalization.

Other Pyridine Diamines: Substituent Position Effects

2,6-Diaminopyridine (CAS: [141-86-6]) and 2,3-diaminopyridine derivatives demonstrate how amino group positions influence properties:

- 2,6-Diaminopyridine: Symmetrical arrangement favors polymerization or ligand formation.

Characterization Challenges

The cyclopropyl group in 2-N-cyclopropyl-5-methylpyridine-2,3-diamine may complicate NMR analysis due to signal broadening, as observed in cyclen-based macrocycles (). This contrasts with simpler diamines like m-TDA, where spectra are more resolved .

Biologische Aktivität

Overview

2-N-Cyclopropyl-5-methylpyridine-2,3-diamine (CAS No. 1216103-43-3) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug discovery. This compound's structure, featuring a cyclopropyl group and two amino groups, suggests it may interact with various biological targets, making it a candidate for further research.

Chemical Structure

The chemical structure of 2-N-cyclopropyl-5-methylpyridine-2,3-diamine can be represented as follows:

This structure includes:

- A pyridine ring that contributes to its basic properties.

- A cyclopropyl group that may enhance binding interactions with biological targets.

- Two amine groups that can participate in hydrogen bonding and other interactions.

The biological activity of 2-N-cyclopropyl-5-methylpyridine-2,3-diamine is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the cyclopropyl group is believed to enhance the compound's binding affinity due to its unique steric and electronic properties.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in critical biochemical pathways.

- Receptor Modulation : It may also interact with cellular receptors, influencing signaling pathways and gene expression.

Research Findings

Recent studies have focused on the compound's pharmacological properties:

- Anticancer Activity : Preliminary studies indicate that derivatives of pyridine compounds can exhibit cytotoxic effects against cancer cell lines. For instance, modifications similar to those found in 2-N-cyclopropyl-5-methylpyridine-2,3-diamine have been linked to enhanced apoptosis in tumor cells .

- Inflammation Modulation : Compounds with similar structures have been investigated for their roles in inflammatory pathways, showing promise in models of rheumatoid arthritis .

Case Study 1: Anticancer Potential

A study evaluated the cytotoxicity of various pyridine derivatives, including 2-N-cyclopropyl-5-methylpyridine-2,3-diamine. The results indicated that this compound exhibited significant inhibition of cell proliferation in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 2-N-Cyclopropyl-5-methylpyridine-2,3-diamine | 15 | Apoptosis induction |

| Bleomycin | 20 | DNA damage |

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested against p38α MAP kinase, a target for anti-inflammatory drugs. The binding affinity was measured using enzymatic assays, revealing a competitive inhibition profile that suggests potential therapeutic applications in treating inflammatory diseases .

| Compound | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| 2-N-Cyclopropyl-5-methylpyridine-2,3-diamine | 50 nM | High |

| Reference Inhibitor | 30 nM | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.